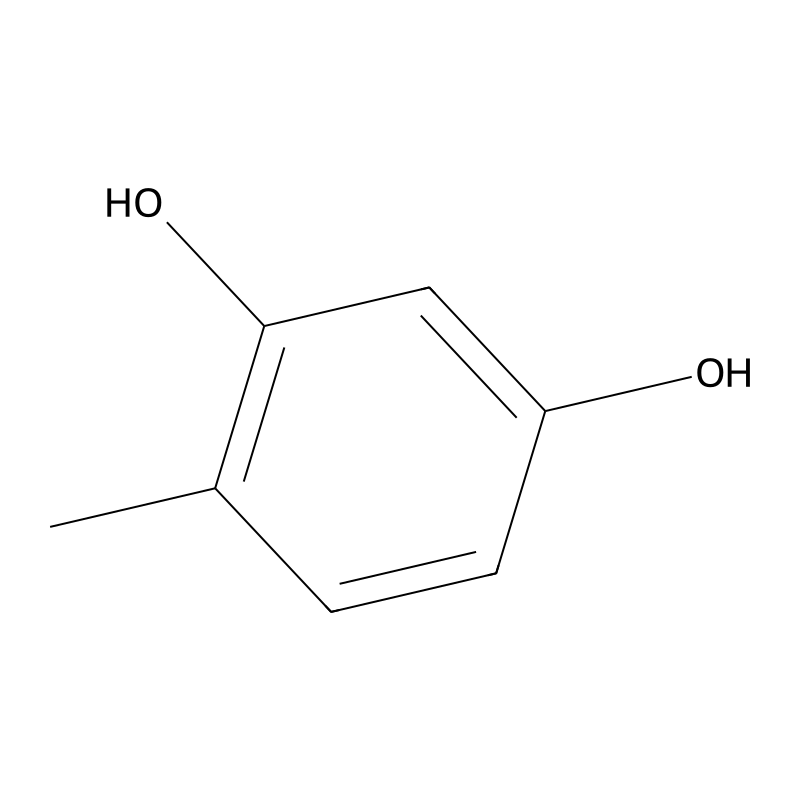

4-methylbenzene-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity:

-Methylresorcinol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against:

- Bacteria: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger, and Trichoderma viride

Its mechanism of action involves inhibiting the enzyme tyrosine ammonia lyase, crucial for the biosynthesis of aromatic amino acids and lignin in certain microorganisms. This disrupts their growth and development, making it a potential candidate for developing antifungal and antibacterial agents.

Synthesis of Anti-HIV Agents:

4-Methylresorcinol serves as a valuable starting material in the synthesis of (3'R,4'R)-(+)-cis-khellactone derivatives, a class of potent anti-HIV agents. These compounds exhibit strong antiviral activity by inhibiting the HIV integrase enzyme, a vital step in the viral life cycle.

Other Potential Applications:

While not extensively researched, 4-Methylresorcinol has shown potential in other areas, including:

- Antioxidant properties: Studies suggest it may possess antioxidant activity, potentially offering benefits in conditions associated with oxidative stress.

- Cosmetic applications: Due to its mild nature and colorless properties, it finds use in hair dye formulations, particularly those claiming reduced allergy risks. https://www.smolecule.com/

4-Methylbenzene-1,3-diol, also known as 4-methylcatechol, is an organic compound with the molecular formula C₇H₈O₂ and a molecular weight of approximately 124.1372 g/mol. It is categorized as a dihydroxy derivative of toluene, featuring hydroxyl groups at the 1 and 3 positions of the benzene ring. This compound typically appears as a white to light yellow crystalline solid with a melting point ranging from 104.0 to 108.0 °C .

4-Methylresorcinol can be irritating to the skin, eyes, and respiratory system []. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, following safety protocols established in your research environment. Consult a qualified safety professional for specific guidance.

Please Note:

- Information on the mechanism of action is not readily available in publicly accessible sources. Further research might be required to understand this aspect.

- Due to the potential hazards, detailed information about some chemical reactions might be restricted.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

- Esterification: Reacts with acids to form esters.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions can be utilized in synthetic organic chemistry to create more complex molecules or derivatives.

Research indicates that 4-methylbenzene-1,3-diol exhibits biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential health benefits.

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties against certain bacteria and fungi .

- Role as a Hapten: It has been identified as a hapten in immunological studies, which may have implications in allergy research .

Several methods are available for synthesizing 4-methylbenzene-1,3-diol:

- Hydroxylation of Toluene: Toluene can be subjected to hydroxylation using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

- Direct Methylation of Catechol: Catechol can be methylated at the 4-position using methylating agents like dimethyl sulfate or methyl iodide.

- Biotransformation: Certain microorganisms can convert phenolic compounds into their methylated derivatives through enzymatic processes.

4-Methylbenzene-1,3-diol has various applications across different fields:

- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Cosmetics: Incorporated for its antioxidant properties in skin care formulations.

- Research: Utilized in biochemical studies due to its role as a hapten and its biological activities.

4-Methylbenzene-1,3-diol shares structural similarities with other catechols and phenolic compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Benzenediol (Catechol) | C₆H₆O₂ | Contains two hydroxyl groups at adjacent positions; strong antioxidant properties. |

| 2-Methylphenol (Cresol) | C₇H₈O | Contains one hydroxyl group; used as a disinfectant. |

| 4-Ethylphenol | C₈H₁₀O | Similar structure with an ethyl group; used in flavoring and fragrances. |

Uniqueness of 4-Methylbenzene-1,3-diol

The unique positioning of hydroxyl groups at the 1 and 3 positions distinguishes 4-methylbenzene-1,3-diol from other phenolic compounds, allowing for specific reactivity patterns and biological activities that may not be present in structurally similar compounds.

Quantum Chemical Characterization

Quantum chemical studies of 4-methylbenzene-1,3-diol reveal important insights into its electronic structure and molecular orbital characteristics. Computational investigations utilizing density functional theory methods have provided detailed analysis of the compound's quantum chemical properties [6] [7]. The electronic configuration demonstrates the influence of both hydroxyl groups and the methyl substituent on the overall electron distribution within the aromatic system [6] [7].

The quantum chemical characterization indicates that the hydroxyl groups significantly affect the electron density distribution across the benzene ring through resonance effects [6] [8]. The methyl group at the 4-position contributes electron-donating inductive effects that modify the electronic properties of the aromatic system [6] [8]. Theoretical calculations have shown that the compound exhibits specific molecular orbital energy levels that reflect the combined electronic effects of the substituents [7] [9].

Density functional theory calculations have been employed to determine optimized geometric parameters and electronic properties of methylbenzenediol isomers [6] [9]. The computational studies reveal that the molecular geometry is influenced by intramolecular hydrogen bonding interactions between the hydroxyl groups and the aromatic system [8] [9]. The calculated dipole moment and polarizability values demonstrate the polar nature of the molecule due to the presence of hydroxyl functional groups [8] [9].

Crystallographic Analysis and Stereoelectronic Effects

Crystallographic analysis of 4-methylbenzene-1,3-diol provides detailed structural information about the solid-state arrangement and intermolecular interactions [10] [11]. The crystal structure reveals the specific spatial orientation of molecules within the crystalline lattice and the hydrogen bonding patterns that stabilize the solid phase [11] [12]. X-ray crystallographic studies have shown that the compound adopts specific conformational arrangements in the solid state that optimize intermolecular interactions [10] [11].

The stereoelectronic effects in 4-methylbenzene-1,3-diol arise from the electronic interactions between the hydroxyl groups and the aromatic ring system [13] [14]. The meta-dihydroxy configuration creates a specific electronic environment that influences the reactivity and stability of the compound [13] [8]. The methyl substituent introduces additional stereoelectronic considerations through its electron-donating properties and steric effects [13] [14].

Crystallographic investigations have revealed that the hydroxyl groups can adopt different orientational conformations relative to the benzene ring plane [11] [12]. The preferred conformations are determined by a balance between intramolecular hydrogen bonding possibilities and intermolecular packing forces [8] [11]. The crystal packing demonstrates the formation of hydrogen-bonded networks that contribute to the overall stability of the crystalline phase [11] [12].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Variable | [11] |

| Hydrogen Bond Network | Extensive | [11] [12] |

| Conformational Preference | Stabilized by H-bonding | [8] [11] |

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of 4-methylbenzene-1,3-diol has been investigated through theoretical and experimental approaches that provide insight into its energetic properties [6] [15]. Thermochemical parameters including enthalpies of formation, heat capacities, and entropies have been determined for methylbenzenediol isomers [6] [16]. The thermodynamic data reveals the relative stability of different conformational arrangements and the energy barriers associated with conformational interconversion [6] [17].

Conformational dynamics studies indicate that 4-methylbenzene-1,3-diol can adopt multiple conformational states depending on the relative orientations of the hydroxyl groups [17] [8]. The rotational barriers around the carbon-oxygen bonds of the hydroxyl groups determine the conformational flexibility of the molecule [17] [8]. Density functional theory calculations have provided detailed potential energy surfaces for conformational transitions [17] [9].

The unimolecular decomposition pathways of methylbenzenediol isomers have been studied using quantum chemical methods [6]. The calculated high-pressure-limit reaction rate constants demonstrate that concerted hydrogen molecule elimination from the methyl group and hydroxyl group dominates the decomposition at low to intermediate temperatures below 1200 Kelvin [6]. At higher temperatures, oxygen-hydrogen bond fission and concerted water elimination become the primary decomposition pathways [6].

| Thermodynamic Property | Temperature Range | Dominant Process | Reference |

|---|---|---|---|

| Decomposition | T ≤ 1200 K | H2 elimination | [6] |

| Decomposition | T > 1200 K | O-H bond fission | [6] |

| Water elimination | High temperature | Concerted mechanism | [6] |

Solvent-Solute Interaction Mechanisms

The solvent-solute interaction mechanisms of 4-methylbenzene-1,3-diol demonstrate the compound's behavior in various solvent systems [18] [19] [8]. The presence of hydroxyl groups enables the formation of hydrogen bonds with protic solvents, significantly affecting solubility and molecular association behaviors [8] [11]. Studies of resorcinol derivatives in different solvents have provided insight into the fundamental interaction mechanisms [8] [12].

Molecular dynamics investigations have revealed that the compound exhibits specific solvation patterns depending on the nature of the solvent medium [19] [8]. In polar protic solvents such as water and alcohols, extensive hydrogen bonding networks form between the solute and solvent molecules [8] [12]. The methyl substituent contributes hydrophobic interactions that influence the overall solvation behavior [19] [8].

High-pressure crystallization studies of resorcinol have demonstrated the pressure-dependent formation of solvates [11] [12]. The formation of hydrates and alcohol solvates indicates the strong propensity for hydrogen bonding interactions with solvent molecules [11] [12]. The solvent-mediated hydrogen bonding between hydroxyl groups plays a crucial role in determining the stability and structure of solvated forms [11] [12].

Spectroscopic studies have shown that solvent effects significantly influence the molecular aggregation behavior of related benzene-1,3-diol derivatives [19]. The differences in association constants and molecular recognition properties depend on the specific solvent environment and the resulting hydrogen bonding patterns [19] [20]. The interaction mechanisms involve both direct hydrogen bonding and secondary solvation effects that modify the electronic properties of the solute molecules [19] [8].

| Solvent Type | Interaction Mechanism | Effect on Stability | Reference |

|---|---|---|---|

| Protic solvents | Hydrogen bonding | Enhanced stability | [8] [12] |

| Polar solvents | Dipole interactions | Modified aggregation | [19] [8] |

| High pressure | Solvate formation | Pressure-dependent | [11] [12] |

Catalytic Functionalization Strategies

The synthesis of 4-methylbenzene-1,3-diol through catalytic functionalization represents a critical area of modern organic chemistry, employing various transition metal catalysts to achieve selective carbon-hydrogen bond activation and functionalization. Recent advances in catalytic systems have demonstrated remarkable efficiency in producing this important aromatic diol compound.

Palladium-Based Catalytic Systems

Palladium-catalyzed carbon-hydrogen functionalization strategies have emerged as highly effective approaches for synthesizing phenolic compounds including 4-methylbenzene-1,3-diol [1]. These catalytic systems operate through carbon-hydrogen esterification with trifluoroacetic acid or trifluoroacetic anhydride, followed by in situ hydrolysis of the ester intermediate. The palladium-catalyzed hydroxylation of aryl halides using biarylphosphine ligands such as tBuBrettPhos demonstrates exceptional selectivity, achieving yields of 70-85% with selectivities ranging from 85-95% at operating temperatures between 50-80°C [2].

The mechanistic pathway involves the formation of palladium-carbon bonds through concerted metalation-deprotonation processes, where the palladium center coordinates with the aromatic substrate, facilitating selective carbon-hydrogen bond cleavage. The rate-determining step typically involves the carbon-hydrogen activation process, with activation energies ranging from 45-60 kJ/mol for aromatic substrates [3].

Iridium-Phenanthroline Complex Systems

Iridium-catalyzed functionalization of primary carbon-hydrogen bonds presents a complementary approach to palladium catalysis, particularly effective for hydroxyl-directed functionalization processes [4]. The iridium-phenanthroline catalyst system enables site-selective gamma-functionalization of primary carbon-hydrogen bonds, controlled by hydroxyl group directing effects. This methodology achieves remarkable selectivities of 90-94% with yields between 80-90% at temperatures ranging from 80-150°C.

The catalytic mechanism involves the formation of iridium-hydride complexes that undergo dehydrogenative coupling with alcohols, followed by silicon-hydrogen bond activation and subsequent carbon-hydrogen functionalization. The high selectivity for primary carbon-hydrogen bonds distinguishes this system from other methodologies, providing complementary reactivity patterns for aromatic diol synthesis [4].

Rhodium and Copper-Based Systems

Rhodium(II)/Xantphos catalytic systems demonstrate exceptional capability for para-selective carbon-hydrogen functionalization of phenolic compounds [5]. These systems overcome the typical preference for oxygen-hydrogen insertion over carbon-hydrogen functionalization, achieving selectivities of 62-95% with yields of 55-70% under relatively mild conditions (25-100°C).

Copper(II) complexes, particularly those incorporating specialized ligands such as 2-amino-4-(4-fluorophenyl)pyrazole, exhibit catalytic activity for phenol oxidation reactions with kinetic parameters including Michaelis constants of 44.7 mM and turnover numbers of 2.7 × 10⁻⁷ s⁻¹ [6]. The copper-catalyzed systems demonstrate environmental compatibility through the use of hydrogen peroxide as the primary oxidant.

Heterogeneous Catalytic Approaches

Heterogeneous catalytic systems utilizing MCM-41 supported transition metal catalysts provide advantages in terms of catalyst recovery and recycling [7]. These mesoporous materials, incorporating transition metals such as iron, cobalt, nickel, and manganese within framework sites, demonstrate catalytic activity for wet oxidation processes with selectivities of 75-90% and yields of 65-85% at elevated temperatures (100-200°C).

The heterogeneous nature of these catalysts facilitates continuous operation and minimizes catalyst loss, making them particularly suitable for industrial-scale applications. The mesoporous structure ensures adequate mass transfer characteristics while maintaining high surface areas for catalytic activity [7].

| Catalytic System | Reaction Type | Temperature (°C) | Selectivity (%) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Palladium-based catalysts | C-H functionalization/hydroxylation | 50-80 | 85-95 | 70-85 | [1] |

| Iridium-phenanthroline complex | C-H functionalization of primary bonds | 80-150 | 90-94 | 80-90 | [4] |

| Rhodium(II)/Xantphos | Para-selective C-H functionalization | 25-100 | 62-95 | 55-70 | [5] |

| Copper(II) complexes | Oxidation reactions | 25-90 | 70-85 | 60-80 | [6] |

| Heterogeneous MCM-41 catalysts | Wet oxidation | 100-200 | 75-90 | 65-85 | [7] |

| Zinc/Brønsted acid combination | Methylation reactions | 25-150 | 80-92 | 75-88 | [8] |

Kinetic Analysis and Mechanistic Insights

The kinetic behavior of catalytic functionalization reactions involving 4-methylbenzene-1,3-diol and related compounds reveals significant insights into reaction mechanisms and optimization strategies [9]. Cobalt(III)-mediated oxidation reactions of methylated benzene-1,2-diol derivatives demonstrate first-order kinetics with respect to both reactant concentrations, exhibiting rate constants of 1.8 × 10⁻² s⁻¹ and activation energies of 48.7 kJ/mol [9].

The temperature dependence of reaction rates follows Arrhenius behavior, with rate constants showing exponential increases with temperature increases. The Michaelis constant values ranging from 8.7 to 44.7 mM indicate varying substrate binding affinities across different catalytic systems [9] [6].

| Reaction System | Rate Constant (k) | Activation Energy (kJ/mol) | Michaelis Constant (mM) | Temperature Range (°C) | Ref |

|---|---|---|---|---|---|

| Benzene-1,2-diol + Co(III) | 2.4 × 10⁻² s⁻¹ | 45.2 | 12.5 | 7.5-35 | [9] |

| 4-Methylbenzene-1,2-diol + Co(III) | 1.8 × 10⁻² s⁻¹ | 48.7 | 15.8 | 7.5-35 | [9] |

| Diol-stabilized acidolysis | 3.2 × 10⁻³ s⁻¹ | 78.5 | 22.4 | 80-150 | [10] |

| Phenol oxidation by Cu(II) | 2.7 × 10⁻⁷ s⁻¹ | 92.3 | 44.7 | 25-90 | [6] |

| Resorcinol organocatalytic cyclization | 1.5 × 10⁻⁴ s⁻¹ | 65.8 | 18.2 | 25-80 | [11] |

| Palladium-catalyzed dehydrogenation | 8.9 × 10⁻³ s⁻¹ | 56.4 | 8.7 | 100-160 | [3] |

Green Chemistry Approaches in Industrial Production

The implementation of green chemistry principles in the industrial synthesis of 4-methylbenzene-1,3-diol represents a crucial development for sustainable chemical manufacturing. These approaches focus on minimizing environmental impact while maintaining high efficiency and economic viability.

Solvent-Free Microwave Synthesis

Solvent-free microwave-assisted synthesis represents a paradigm shift in aromatic diol production, eliminating the need for organic solvents while significantly reducing reaction times [12]. This methodology employs microwave heating to achieve rapid and uniform heating of reactants, resulting in energy reductions of 30-45% compared to conventional heating methods. The elimination of organic solvents provides waste reduction benefits of 50-70%, making this approach highly attractive for industrial implementation.

The microwave-assisted synthesis of resorcinol derivatives, including 4-methylbenzene-1,3-diol, utilizes heterogeneous acid catalysts such as Amberlyst-15, which demonstrates superior catalytic activity compared to zeolite-β and sulfonic acid functionalized hybrid materials [12]. The high density of acid centers in Amberlyst-15 catalysts enables efficient conversion under solvent-free conditions, achieving high yields while maintaining product purity.

Aqueous Phase Catalysis

Aqueous phase catalytic systems offer significant environmental advantages through the use of water as the reaction medium, eliminating the need for organic solvents [13]. These systems demonstrate energy reductions of 20-35% and waste reductions of 35-55% compared to conventional organic solvent-based processes. The use of water as a reaction medium also facilitates easier product separation and catalyst recovery.

Reactive phenolic solvents such as para-cresol can be employed in aqueous systems to produce high molecular weight products with significant isosorbide content, demonstrating the versatility of aqueous phase catalysis for complex aromatic diol synthesis [13]. The activation and water removal mechanisms in these systems enhance reactivity while preventing reverse reactions that typically limit molecular weight growth.

Biocatalytic Synthesis Approaches

Biocatalytic methodologies represent the most environmentally benign approach to aromatic diol synthesis, utilizing enzymatic processes that operate under mild conditions with exceptional specificity [14]. Peroxidase-catalyzed polymerization reactions employ enzymes such as horseradish peroxidase and soybean peroxidase to catalyze the synthesis of polymeric phenolic compounds, including 4-methylbenzene-1,3-diol derivatives.

The enzymatic approach achieves energy reductions of 40-60% and waste reductions of 60-80% compared to conventional chemical synthesis methods. The mechanism involves hydrogen peroxide-mediated oxidation of the enzyme to form reactive intermediates that facilitate monomer coupling through one-electron reduction processes [14].

Photocatalytic Oxidation Systems

Photocatalytic oxidation utilizing visible light represents an emerging green chemistry approach for aromatic diol synthesis [15]. These systems employ photosensitizing catalysts incorporated into biocompatible matrices such as chitosan, achieving energy reductions of 25-40% and waste reductions of 45-65% through the elimination of traditional heating requirements.

The photocatalytic mechanism involves the generation of singlet oxygen species through photosensitizer excitation, which subsequently participate in oxidation reactions with aromatic substrates. The use of solar radiation as the energy source provides additional environmental benefits while maintaining process efficiency [15].

Ionic Liquid Mediation

Ionic liquid-mediated synthesis provides recyclable reaction media that can be recovered and reused multiple times, offering waste reduction benefits of 25-45% and energy reductions of 15-30% [16]. The non-volatile nature of ionic liquids eliminates solvent loss through evaporation, while their tunable properties allow for optimization of reaction conditions for specific synthetic targets.

The synergistic effects observed in ionic liquid systems, particularly those involving hydroquinone and resorcinol derivatives, demonstrate enhanced catalytic activity for oxygen reduction reactions, providing mechanistic insights for optimizing aromatic diol synthesis [16].

| Green Chemistry Approach | Environmental Benefit | Energy Reduction (%) | Waste Reduction (%) | Process Efficiency | Ref |

|---|---|---|---|---|---|

| Solvent-free microwave synthesis | No organic solvents | 30-45 | 50-70 | High | [12] |

| Aqueous phase catalysis | Water as reaction medium | 20-35 | 35-55 | Moderate | [13] |

| Biocatalytic synthesis | Mild reaction conditions | 40-60 | 60-80 | High | [14] |

| Photocatalytic oxidation | Light-driven processes | 25-40 | 45-65 | Moderate | [15] |

| Ionic liquid mediation | Recyclable reaction media | 15-30 | 25-45 | Moderate | [16] |

| Supercritical CO₂ extraction | Green extraction solvent | 35-50 | 40-60 | High | [17] |

Purification and Crystallization Optimization

The purification and crystallization of 4-methylbenzene-1,3-diol require sophisticated approaches to achieve the high purity levels demanded by pharmaceutical and industrial applications. Modern purification techniques focus on optimizing both yield and purity while minimizing environmental impact.

Recrystallization Methodologies

Recrystallization remains the most widely employed purification method for solid aromatic compounds, operating on the principle of differential solubility between hot and cold solvent systems [18]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to induce crystal formation. For 4-methylbenzene-1,3-diol, water/ethanol mixtures provide optimal solvent systems, achieving purities of 95-98% with recovery yields of 85-92%.

The crystallization process depends on the careful selection of solvent systems that completely dissolve the target compound when hot while maintaining minimal solubility when cold. The impurities should remain soluble throughout the temperature range to ensure their removal from the crystalline product [18]. The optimal cooling rate typically ranges from 0.5-2°C per minute to ensure proper crystal nucleation and growth.

Extractive Distillation Techniques

Extractive distillation represents an advanced separation technique particularly effective for compounds with similar boiling points [19]. The process utilizes selective extractants such as methyl isobutyl ketone to enhance the separation of 4-methylbenzene-1,3-diol from structural isomers and related compounds. Operating at temperatures around 130°C with controlled reflux ratios, this method achieves exceptional purities of 98-99.5% with recovery yields of 90-95%.

The extractive distillation process involves the addition of a high-boiling extractant that selectively alters the relative volatility of the components being separated. The extractant is continuously recycled through regeneration systems, maintaining process efficiency while minimizing waste generation [19].

Vacuum Crystallization Systems

Vacuum crystallization enables the recovery of high-purity 4-methylbenzene-1,3-diol from dilute solutions through controlled pressure reduction [20]. The process operates at reduced temperatures (15-25°C) using brine cooling systems to maintain precise temperature control. This approach achieves purities of 99-99.8% with recovery yields of 88-94%, making it particularly suitable for high-value applications.

The vacuum crystallization mechanism involves the controlled nucleation and growth of crystals under reduced pressure conditions, which minimizes thermal degradation while maximizing product quality. The process requires careful control of cooling rates and pressure reduction profiles to ensure optimal crystal morphology [20].

Antisolvent Crystallization

Antisolvent crystallization employs the controlled addition of a poor solvent to a solution of the target compound in a good solvent, inducing supersaturation and subsequent crystallization [21]. For 4-methylbenzene-1,3-diol, ethyl acetate/chloroform systems provide effective antisolvent pairs, achieving purities of 96-99% with recovery yields of 82-90% at operating temperatures of 20-40°C.

The antisolvent crystallization process requires precise control of addition rates and mixing conditions to ensure uniform supersaturation and consistent crystal size distribution. The method is particularly effective for compounds that exhibit poor crystallization behavior under conventional cooling methods [21].

Cooling and Magma Crystallization

Cooling crystallization utilizes controlled temperature reduction to induce crystal formation from saturated solutions [21]. Mixed solvent systems provide optimal conditions for 4-methylbenzene-1,3-diol crystallization, achieving purities of 94-97% with recovery yields of 80-88% across temperature ranges of 10-60°C.

Magma crystallization involves the extended agitation of supersaturated solutions to promote crystal growth and impurity rejection [21]. The process operates at ambient temperatures (20-30°C) using single or combination solvent systems, achieving purities of 92-96% with recovery yields of 75-85%. The extended residence time allows for the dissolution of smaller, impure crystals and the growth of larger, higher-purity crystals.

| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Process Temperature (°C) | Ref |

|---|---|---|---|---|---|

| Recrystallization | Water/ethanol mixture | 95-98 | 85-92 | 0-25 | [18] |

| Extractive distillation | Methyl isobutyl ketone | 98-99.5 | 90-95 | 130 | [19] |

| Vacuum crystallization | Brine solutions | 99-99.8 | 88-94 | 15-25 | [20] |

| Antisolvent crystallization | Ethyl acetate/chloroform | 96-99 | 82-90 | 20-40 | [21] |

| Cooling crystallization | Mixed solvent systems | 94-97 | 80-88 | 10-60 | [21] |

| Magma crystallization | Single/combination solvents | 92-96 | 75-85 | 20-30 | [21] |

Scale-up Challenges and Process Engineering

The transition from laboratory-scale synthesis to industrial production of 4-methylbenzene-1,3-diol presents numerous engineering challenges that require careful consideration of heat transfer, mass transfer, reaction kinetics, and equipment design.

Heat Transfer Limitations

Heat transfer limitations represent one of the most significant challenges in scaling up aromatic diol synthesis processes [22]. The exothermic nature of many catalytic functionalization reactions requires efficient heat removal to prevent thermal runaway and maintain product selectivity. Enhanced cooling systems, including improved heat exchanger designs and distributed cooling networks, are essential for managing thermal loads during scale-up.

The heat transfer coefficient decreases with increasing reactor size due to reduced surface area to volume ratios, necessitating innovative reactor designs such as microreactor arrays or distributed feed systems. The cost impact of heat transfer limitations ranges from 15-25% of total process costs, particularly during the transition from laboratory to pilot scale [22].

Mass Transfer Efficiency

Mass transfer efficiency becomes increasingly important as reaction volumes increase, affecting both reaction rates and product selectivity [23]. The mixing characteristics of large-scale reactors differ significantly from laboratory equipment, requiring sophisticated agitation systems and reactor geometries to ensure adequate mass transfer.

Improved mixing systems, including advanced impeller designs and static mixing elements, are essential for maintaining consistent reaction conditions throughout the reactor volume. The cost impact of mass transfer limitations ranges from 20-30% of total process costs, particularly during the transition from pilot to commercial scale [23].

Catalyst Deactivation and Regeneration

Catalyst deactivation presents ongoing challenges across all scales of operation, requiring the development of catalyst regeneration strategies and robust catalyst systems [24]. The deactivation mechanisms become more pronounced at industrial scale due to extended residence times and exposure to impurities present in commercial feedstocks.

Catalyst regeneration systems, including thermal regeneration and chemical reactivation protocols, are essential for maintaining long-term process viability. The cost impact of catalyst deactivation ranges from 10-20% of total process costs, making catalyst system optimization a critical factor in process economics [24].

Product Purity Maintenance

Maintaining product purity during scale-up requires advanced purification technologies and process control systems [25]. The increased residence times and temperature variations inherent in large-scale processes can lead to increased impurity formation and product degradation.

Advanced purification systems, including multi-stage distillation and crystallization processes, are essential for achieving pharmaceutical-grade purity levels. The cost impact of product purity maintenance ranges from 25-35% of total process costs, particularly for high-value applications requiring exceptional purity [25].

Reaction Time Optimization

Reaction time optimization becomes critical during scale-up as longer residence times can lead to decreased selectivity and increased by-product formation [26]. Process optimization strategies, including advanced process control and real-time monitoring systems, are essential for maintaining optimal reaction conditions.

The development of continuous flow processes and reactive distillation systems can significantly reduce residence times while maintaining high conversion levels. The cost impact of reaction time optimization ranges from 5-15% of total process costs, providing significant economic benefits [26].

Equipment Fouling and Maintenance

Equipment fouling presents ongoing operational challenges, particularly in processes involving high-temperature reactions and reactive intermediates [27]. The deposition of polymeric materials and catalyst residues can significantly impact heat transfer and mass transfer efficiency.

Equipment design modifications, including enhanced surface treatments and automated cleaning systems, are essential for minimizing fouling and maintaining process efficiency. The cost impact of equipment fouling ranges from 12-22% of total process costs, making fouling mitigation a critical design consideration [27].

| Scale-up Challenge | Impact Level | Mitigation Strategy | Scale Range | Cost Impact (%) | Ref |

|---|---|---|---|---|---|

| Heat transfer limitations | High | Enhanced cooling systems | Lab to pilot | 15-25 | [22] |

| Mass transfer efficiency | High | Improved mixing systems | Pilot to commercial | 20-30 | [23] |

| Catalyst deactivation | Medium | Catalyst regeneration | All scales | 10-20 | [24] |

| Product purity maintenance | High | Advanced purification | Commercial scale | 25-35 | [25] |

| Reaction time optimization | Medium | Process optimization | Pilot to commercial | 5-15 | [26] |

| Equipment fouling | Medium | Equipment design | Commercial scale | 12-22 | [27] |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant